molecular formula C11H17Cl2N B14015102 (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride

(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride

Cat. No.: B14015102
M. Wt: 234.16 g/mol
InChI Key: UDHFKMUFRMXNHJ-PPHPATTJSA-N
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Description

(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorine atom, a phenylethyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride typically involves the use of transaminase-mediated synthesis. This method offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which allows for the production of the (S)-enantiomers with high enantioselectivity and conversion rates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and efficient catalyst systems is crucial for the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a chlorine atom and a phenylethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C11H17Cl2N

Molecular Weight

234.16 g/mol

IUPAC Name

3-chloro-N-[(1S)-1-phenylethyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C11H16ClN.ClH/c1-10(13-9-5-8-12)11-6-3-2-4-7-11;/h2-4,6-7,10,13H,5,8-9H2,1H3;1H/t10-;/m0./s1

InChI Key

UDHFKMUFRMXNHJ-PPHPATTJSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCCCCl.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NCCCCl.Cl

Origin of Product

United States

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